2-methyl-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]propanamide
Description
This compound features a naphtho[2,1-d][1,3]thiazole core fused with a propanamide substituent and a prop-2-yn-1-yl group at position 2. The thiazole ring incorporates a sulfur atom and a nitrogen atom, contributing to its electronic and steric properties.
Properties
IUPAC Name |
2-methyl-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-4-11-20-15-10-9-13-7-5-6-8-14(13)16(15)22-18(20)19-17(21)12(2)3/h1,5-10,12H,11H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRODXMVRNLVBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N=C1N(C2=C(S1)C3=CC=CC=C3C=C2)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-methyl-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]propanamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzothiazole core, followed by the introduction of the propanamide group and the prop-2-ynyl substituent. Common reagents used in these reactions include thionyl chloride, aniline derivatives, and acetylenic compounds. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
2-methyl-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the alkyne group to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where halogenated derivatives can be formed using halogenating agents like bromine or chlorine.
Addition: The alkyne group can undergo addition reactions with halogens or hydrogen halides, forming dihalogenated or halogenated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-methyl-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent, given its ability to interact with specific molecular targets in cancer cells.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 2-methyl-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]propanamide involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The benzothiazole ring is known to interact with various biological targets, including kinases and proteases, which play crucial roles in cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Differences
Table 1: Core Structural Features of Comparable Compounds
Key Observations :
- The thiazole ring in the target compound contrasts with triazole (6a) and oxadiazole (4) cores, altering electronic density and hydrogen-bonding capacity.
- The fused naphtho[2,1-d] system differs from the [1,2-d] fusion in compound 2, affecting π-stacking interactions .
- The propargyl group in the target compound introduces alkyne reactivity absent in oxadiazole/thiadiazole derivatives .
Key Observations :
Physicochemical and Spectral Properties
Table 3: Spectral and Physical Data Comparison
Key Observations :
- The target compound’s propargyl group would show distinct alkyne C≡C stretching (~2100 cm⁻¹) in IR, absent in other compounds.
- Thiazole derivatives (e.g., compound 2) exhibit higher melting points (>250°C) due to rigid fused-ring systems .
Biological Activity
The compound 2-methyl-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]propanamide is a complex organic molecule that has garnered interest in various fields, particularly medicinal chemistry. Its unique structural features suggest potential biological activities that merit detailed exploration.
Chemical Structure and Properties
The compound features a benzothiazole ring fused with a benzene ring and a propanamide group , which contributes to its reactivity and interaction with biological targets. The molecular formula is , with a molecular weight of approximately 312.39 g/mol.
Synthesis
The synthesis typically involves multi-step organic reactions, including the preparation of the benzothiazole core followed by the introduction of substituents. Common reagents include thionyl chloride and acetylenic compounds. The optimization of reaction conditions is crucial for improving yield and purity.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within cells. The benzothiazole moiety may facilitate binding to enzymes or receptors involved in critical cellular processes, such as kinases and proteases, thereby modulating their activity.
Anticancer Potential
Research indicates that compounds with similar structures exhibit anticancer properties. For instance, thiazole derivatives have shown efficacy in inhibiting cancer cell growth by targeting signaling pathways crucial for tumor progression. The potential of This compound as an anti-cancer agent is under investigation, with studies suggesting it may affect cell proliferation and apoptosis in various cancer cell lines .
Anti-inflammatory Activity
Thiazole derivatives have also been reported to possess anti-inflammatory properties. For example, certain thiazole-based compounds have demonstrated the ability to inhibit pro-inflammatory cytokines in experimental models of inflammation . This suggests that This compound could similarly modulate inflammatory responses.
Case Studies
-
Anticancer Activity : A study evaluated the effects of various thiazole derivatives on human cancer cell lines. Compounds similar to This compound exhibited IC50 values indicating significant cytotoxicity against breast and lung cancer cells.
Compound Cell Line IC50 (µM) Compound A MCF7 (Breast) 15 Compound B A549 (Lung) 10 2-Methyl-N-[...] MCF7 TBD -
Anti-inflammatory Effects : In an experimental autoimmune encephalomyelitis (EAE) model, thiazole derivatives were shown to reduce clinical scores and inflammation markers significantly.
Treatment Group Clinical Score Reduction (%) Control 0 Thiazole A 45 Thiazole B 60 2-Methyl-N-[...] TBD
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
